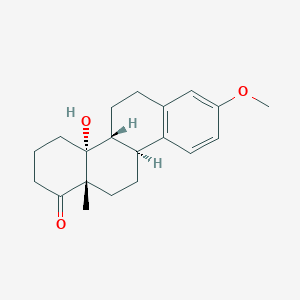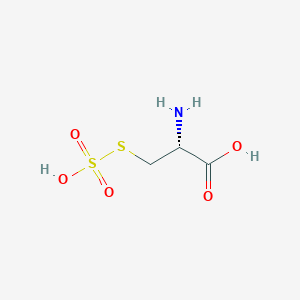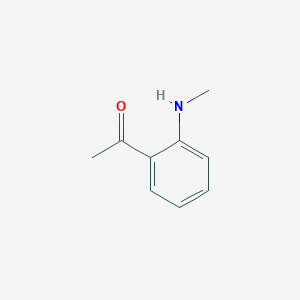
1-(2-(Methylamino)phenyl)ethanone
概要
説明
“1-(2-(Methylamino)phenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It is also known by its IUPAC name "2-(methylamino)-1-phenylethanone" .
Molecular Structure Analysis
The molecular structure of “1-(2-(Methylamino)phenyl)ethanone” consists of a phenyl group (a ring of 6 carbon atoms) attached to an ethanone group (a carbon double-bonded to an oxygen and single-bonded to another carbon), which is further attached to a methylamino group (a nitrogen atom bonded to three hydrogen atoms and one carbon atom) .科学的研究の応用
-
Chemistry
- Application : “1-(2-(Methylamino)phenyl)ethanone” is a chemical compound with the formula C8H9NO . It’s also known as Ethanone, 1- (2-aminophenyl)-, o-Aminoacetophenone, 2’-Aminoacetophenone, and others .
- Method of Application : This compound is used in various chemical reactions, but the specific methods of application or experimental procedures vary depending on the context .
- Results or Outcomes : The outcomes of using this compound also depend on the specific context of the experiment .
-
Microbiology
- Application : In a study, a microdilution method was applied to calculate the MIC and MBC of a similar compound, MPPH, against E. coli ATCC 25,922 .
- Method of Application : The optical density (O.D) of bacterial growth was measured at 600 nm .
- Results or Outcomes : The results showed that the O.D of bacterial growth was 0.65 at 600 nm, equivalent to 5.5 × 106 CFU/mL .
-
Pharmacology
- Application : Indole derivatives, which can be synthesized using “1-(2-(Methylamino)phenyl)ethanone”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method of Application : The specific methods of application or experimental procedures vary depending on the context and the specific derivative being studied .
- Results or Outcomes : The outcomes of using these indole derivatives also depend on the specific context of the experiment and the biological activity being studied .
-
Microbiology
- Application : “1-(2-(Methylamino)phenyl)ethanone” could potentially be used in the development of new antimicrobial agents. For instance, the minimal inhibitory and microbicidal concentrations (MIC and MBC) are used to determine the bioeffect of chemical compounds and natural extracts against selected microbes .
- Method of Application : The specific methods of application or experimental procedures would depend on the context and the specific microbe being studied .
- Results or Outcomes : The outcomes would depend on the specific context of the experiment and the microbe being studied .
-
Forensic Science
- Application : The compound has been used in forensic science for the visualization of latent fingerprints .
- Method of Application : The compound is used as a fluorescent marker to highlight the ridges of the fingerprint when exposed to ultraviolet light .
- Results or Outcomes : This method allows for the clear visualization of fingerprints on a variety of surfaces, revealing level 1-3 ridge features .
-
Pharmaceutical Research
- Application : The compound has been used in the synthesis of new drugs. For instance, it has been used in the design and synthesis of novel MCR-1 inhibitors .
- Method of Application : The compound is used as a precursor in the synthesis of these inhibitors .
- Results or Outcomes : The synthesized inhibitors have shown potential in tackling polymyxin resistance .
Safety And Hazards
特性
IUPAC Name |
1-[2-(methylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-5-3-4-6-9(8)10-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHJQPWOSWMIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574794 | |
| Record name | 1-[2-(Methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methylamino)phenyl)ethanone | |
CAS RN |
1859-75-2 | |
| Record name | 1-[2-(Methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(methylamino)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

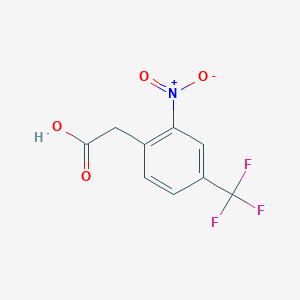
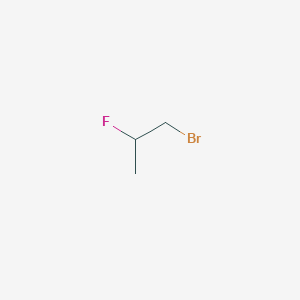
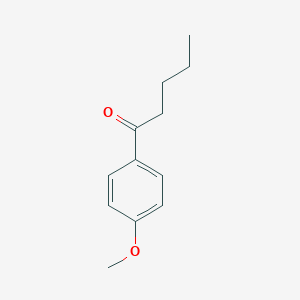
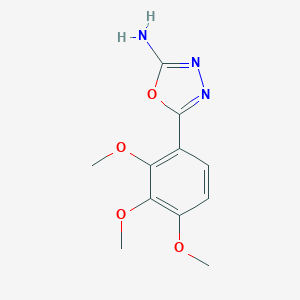
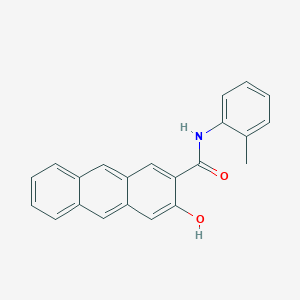
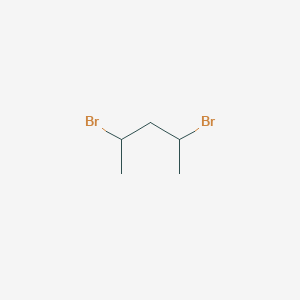
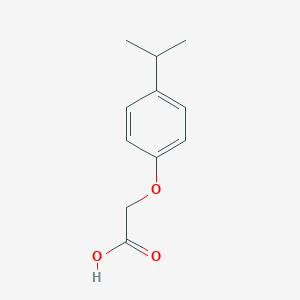
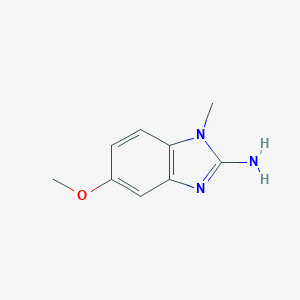
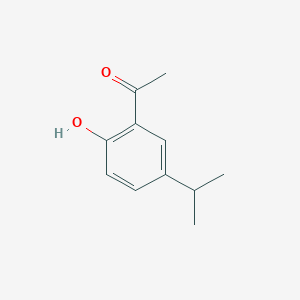

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
